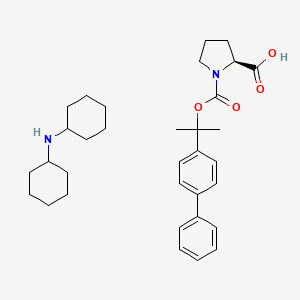
Bpoc-Pro-OH.DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bpoc-Pro-OH.DCHA, also known as N-(tert-Butoxycarbonyl)-L-proline dicyclohexylamine salt, is a derivative of proline, an amino acid. This compound is widely used in peptide synthesis due to its stability and ease of handling. It is particularly valuable in the field of organic chemistry for the protection of amino groups during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-Pro-OH.DCHA typically involves the protection of the amino group of L-proline with a tert-butoxycarbonyl (Bpoc) group. The reaction is carried out under mild conditions using tert-butyl chloroformate and a base such as triethylamine. The resulting Bpoc-Pro-OH is then reacted with dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Bpoc-Pro-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Bpoc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base such as N-methylmorpholine.
Major Products Formed
Deprotection: L-proline.
Coupling: Peptides with Bpoc-protected amino groups.
科学的研究の応用
Bpoc-Pro-OH.DCHA is extensively used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Facilitates the synthesis of biologically active peptides for research in enzymology and receptor studies.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for use in pharmaceuticals, cosmetics, and food additives.
作用機序
The primary mechanism of action of Bpoc-Pro-OH.DCHA involves the protection of the amino group of proline, preventing it from participating in unwanted side reactions during peptide synthesis. The Bpoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the stepwise assembly of peptides. The dicyclohexylamine salt form enhances the solubility and handling properties of the compound.
類似化合物との比較
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine (Bpoc-Ala-OH)
- N-(tert-Butoxycarbonyl)-L-glycine (Bpoc-Gly-OH)
- N-(tert-Butoxycarbonyl)-L-valine (Bpoc-Val-OH)
Uniqueness
Bpoc-Pro-OH.DCHA is unique due to its specific application in the protection of the amino group of proline, an amino acid with a unique cyclic structure that imparts rigidity to peptides. This rigidity is crucial in the formation of secondary structures in proteins, making this compound particularly valuable in the synthesis of peptides with defined conformations.
特性
CAS番号 |
18725-28-5 |
|---|---|
分子式 |
C33H46N2O4 |
分子量 |
534.7 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(2S)-1-[2-(4-phenylphenyl)propan-2-yloxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO4.C12H23N/c1-21(2,26-20(25)22-14-6-9-18(22)19(23)24)17-12-10-16(11-13-17)15-7-4-3-5-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-5,7-8,10-13,18H,6,9,14H2,1-2H3,(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
InChIキー |
HELVDZPTQLEDTH-FERBBOLQSA-N |
異性体SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCC[C@H]3C(=O)O.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCC3C(=O)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















